The Chemical and Pharmacological Landscape of 6-Nitro-1H-indazol-4-amine: A Privileged Scaffold in Targeted Therapeutics
The Chemical and Pharmacological Landscape of 6-Nitro-1H-indazol-4-amine: A Privileged Scaffold in Targeted Therapeutics
Executive Summary
6-Nitro-1H-indazol-4-amine is a highly functionalized bicyclic heterocyclic compound that serves as a cornerstone building block in modern medicinal chemistry and drug discovery . Featuring orthogonal reactive sites—an acidic N1-proton, a nucleophilic C4-amine, and a reducible C6-nitro group—this scaffold enables the rapid generation of diverse chemical libraries. In recent years, derivatives of this compound have gained significant traction as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), offering a promising therapeutic avenue for reversing tumor-mediated immune suppression in oncology [1].
Part 1: Physicochemical Profiling & Structural Dynamics
The utility of 6-nitro-1H-indazol-4-amine stems directly from its unique electronic configuration. The indazole core is subjected to a "push-pull" electronic effect: the electron-donating amino group at C4 increases electron density on the aromatic ring, while the strongly electron-withdrawing nitro group at C6 pulls electron density away.
Quantitative Physicochemical Data
Table 1: Core chemical properties of 6-nitro-1H-indazol-4-amine.
| Property | Value |
| IUPAC Name | 6-nitro-1H-indazol-4-amine |
| CAS Number | 1082041-92-6 [2] |
| Molecular Formula | C₇H₆N₄O₂ [3] |
| Molecular Weight | 178.15 g/mol [4] |
| Commercial Purity | ≥98.0% [3] |
| Structural Class | Bicyclic Heterocycle (Indazole) |
Causality in Reactivity: The electron-withdrawing nature of the C6-nitro group significantly lowers the pKa of the indazole N1-H proton. This increased acidity facilitates regioselective N-alkylation under mild basic conditions. Conversely, the C4-amine retains sufficient nucleophilicity to undergo selective acylation or reductive amination without interfering with the N1 position [5].
Part 2: Mechanistic Role in Immunotherapy (IDO1/TDO Inhibition)
The indazole nucleus is a privileged structure, frequently utilized to mimic the indole ring of endogenous biomolecules [6]. 4,6-Disubstituted-1H-indazole-4-amine derivatives have been identified as highly potent dual inhibitors of IDO1 and TDO [7].
IDO1 and TDO are heme-containing enzymes responsible for catalyzing the rate-limiting first step of the kynurenine pathway—the oxidation of L-tryptophan into N-formylkynurenine [8]. Tumors frequently overexpress these enzymes to deplete local tryptophan and accumulate kynurenine. Kynurenine subsequently activates the Aryl Hydrocarbon Receptor (AHR), leading to T-cell arrest and the proliferation of regulatory T-cells (Tregs), thereby driving immune evasion [1].
By competitively binding to the heme active site of IDO1/TDO, indazole-4-amine derivatives block tryptophan degradation, effectively restoring T-cell-mediated antitumor immunity [1].
Fig 1: IDO1/TDO-mediated kynurenine pathway and competitive inhibition by indazole-4-amines.
Part 3: Synthetic Utility & Experimental Protocols
The orthogonal reactivity of 6-nitro-1H-indazol-4-amine allows for sequential, highly controlled functionalization. The workflow typically begins with N1-alkylation, followed by either C4-amine derivatization or C6-nitro reduction for subsequent amide coupling or Click Chemistry (CuAAC) [9].
Fig 2: Orthogonal synthetic workflow for functionalizing the 6-nitro-1H-indazol-4-amine scaffold.
Protocol 1: Regioselective N1-Alkylation
Because indazoles can tautomerize, alkylation often yields a mixture of N1 and N2 isomers. The choice of base and solvent is critical to driving thermodynamic N1-selectivity [5].
-
Reagent Preparation: Dissolve 1.0 equivalent of 6-nitro-1H-indazol-4-amine in anhydrous N,N-Dimethylformamide (DMF) under an inert Nitrogen atmosphere.
-
Base Addition: Add 1.5 equivalents of Cesium Carbonate (Cs₂CO₃). Causality: The large ionic radius of the Cesium cation creates a loose ion pair with the indazole anion, enhancing the nucleophilicity of the N1 position and improving regioselectivity compared to smaller cations like Sodium [9].
-
Electrophile Introduction: Slowly add 1.2 equivalents of the target alkyl halide dropwise at 0°C to prevent exothermic degradation.
-
Reaction Execution: Heat the mixture to 60°C and stir for 4 hours. Monitor consumption of the starting material via Thin Layer Chromatography (TLC) [5].
-
Workup & Self-Validation: Quench the reaction with distilled water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF. Purify via silica gel chromatography.
-
Validation System: The formation of the major N1-alkylated product must be confirmed via 2D-NMR (NOESY/ROESY). A spatial correlation cross-peak between the new N-alkyl protons and the indazole C7-proton validates N1-alkylation, whereas a correlation with the C3-proton would indicate the undesired N2-isomer [5].
-
Protocol 2: Catalytic Reduction of the C6-Nitro Group
To unlock the C6 position for further derivatization (e.g., generating an azide handle for click chemistry), the nitro group must be reduced to a primary amine [9].
-
Solvent Preparation: Dissolve the N1-alkylated intermediate in a protic solvent such as Methanol (MeOH) [5].
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the substrate).
-
Hydrogenation: Purge the reaction flask with Nitrogen, then introduce Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4 hours [5].
-
Filtration & Self-Validation: Filter the crude mixture through a tightly packed pad of Celite. Causality: Celite traps the fine, highly pyrophoric Pd/C particles, preventing them from igniting upon exposure to air during drying [5]. Wash the filter cake thoroughly with MeOH and concentrate the filtrate.
-
Validation System: Confirm complete reduction via LC-MS (observing a mass shift of -30 Da, corresponding to the loss of two oxygen atoms and the addition of two protons) and ¹H-NMR (appearance of a new broad singlet integrating for 2H, representing the C6 primary amine).
-
References
-
ChemBuyersGuide. "6-NITRO-1H-INDAZOL-4-AMINE". ChemBuyersGuide.com. URL: [Link]
-
ChemBK. "4-AMino-6-nitro (1H)indazole - Physico-chemical Properties". ChemBK. URL:[Link]
-
Chemsrc. "6-Nitro-1H-indazol-4-amine | CAS#:1082041-92-6". Chemsrc. URL:[Link]
-
Molaid. "6-nitro-1H-indazol-4-amine - CAS: 1082041-92-6". Molaid. URL: [Link]
-
Taylor & Francis Online. "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates". Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
RSC Advances. "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents". Royal Society of Chemistry. URL:[Link]
-
ResearchGate. "4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors". ResearchGate. URL:[Link]
-
ACS Publications. "Targeting the Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment". American Chemical Society. URL: [Link]
-
Huo C, Luo Z, Ning X, et al. "4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity". European Journal of Medicinal Chemistry, 2022. URL:[Link]
Sources
- 1. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 6-Nitro-1H-indazol-4-amine | CAS#:1082041-92-6 | Chemsrc [chemsrc.com]
- 4. 6-nitro-1H-indazol-4-amine - CAS号 1082041-92-6 - 摩熵化学 [molaid.com]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09112J [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
